5-Ethyl-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-ethyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-7-4-5-8(13-2)9(6-7)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCMLTHWTNUWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20528074 | |
| Record name | 5-Ethyl-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20528074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88085-82-9 | |
| Record name | 5-Ethyl-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20528074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide (CAS 116091-63-5)
Ethyl 2-methoxy-5-sulfamoylbenzoate (CAS 33045-53-3)
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (CAS 16673-34-0)
- Structural Features : Incorporates a chloro-substituted benzamidoethyl side chain.
- The extended side chain may also confer selectivity for specific biological targets .
(R)-(+)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide hydrochloride (CAS N/A)
- Structural Features: Features a chiral aminopropyl group instead of ethyl.
- Impact : The amine group enables salt formation (e.g., hydrochloride) for improved solubility, while chirality may influence enantioselective biological activity .
Data Table: Comparative Analysis of Key Compounds
Preparation Methods
Synthesis of 2-Methoxy-5-ethylbenzene
The precursor 2-methoxy-5-ethylbenzene is synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
-
Friedel-Crafts alkylation : Anisole (methoxybenzene) reacts with ethyl chloride in the presence of AlCl₃, though this method risks carbocation rearrangements.
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Suzuki-Miyaura coupling : 2-Methoxy-5-bromobenzene undergoes palladium-catalyzed cross-coupling with ethyl boronic acid, achieving regioselective ethyl introduction at position 5.
Chlorosulfonation and Sulfonamide Formation
The precursor undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at −30 to +30°C. The reaction mixture is quenched in ice-cooled 25% aqueous ammonia, directly yielding 5-ethyl-2-methoxybenzenesulfonamide without isolating the sulfonyl chloride intermediate.
Reaction conditions :
Sulfonation-Chlorination-Amination Sequence
Sulfonation with Concentrated Sulfuric Acid
2-Methoxy-5-ethylbenzene is sulfonated using concentrated H₂SO₄ at 80–100°C for 6–8 hours, forming 5-ethyl-2-methoxybenzenesulfonic acid.
Conversion to Sulfonyl Chloride
The sulfonic acid reacts with phosphorus pentachloride (PCl₅) in refluxing dichloromethane (40–50°C, 4 hours) to produce 5-ethyl-2-methoxybenzenesulfonyl chloride.
Amination with Ammonia
The sulfonyl chloride is treated with aqueous ammonia (28%) at 0–5°C, yielding the sulfonamide.
Purification : Recrystallization from ethanol/water (3:1 v/v) achieves ≥99% purity.
Yield : 85–88%.
Comparative Analysis of Methods
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Industrial-Scale Production
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5-Ethyl-2-methoxybenzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonation of a substituted benzene ring. A validated approach includes:
Sulfonation : Reacting 2-methoxybenzenesulfonic acid with ethylating agents (e.g., ethyl bromide) under basic conditions (NaOH/ethanol, 60–80°C) to introduce the ethyl group.
Protection/Deprotection : Amino groups (if present) may be protected using acetyl chloride, followed by deprotection under acidic hydrolysis (HCl, reflux) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.
- Key Considerations : Monitor reaction progress via TLC; optimize temperature to avoid over-alkylation.
- Reference Yields : Similar sulfonamide syntheses report yields of 53–73% depending on purification efficiency .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions (e.g., ethyl and methoxy groups). For example, the ethyl group’s triplet (δ 1.2 ppm) and quartet (δ 2.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 245.08).
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement .
- Data Interpretation : Compare spectral data with computational predictions (e.g., Gaussian DFT calculations) to validate assignments.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., IC variability)?
- Methodological Answer : Discrepancies often arise from assay conditions. Mitigate via:
Standardized Assays : Use consistent cell lines (e.g., HEK293 for NLRP3 inhibition studies) and control for pH/temperature .
Dose-Response Curves : Perform triplicate measurements with internal standards (e.g., ATP quantification in cytotoxicity assays).
Structural Modifications : Compare analogues (e.g., halogenated derivatives) to isolate substituent effects on activity .
- Case Study : In NLRP3 inhibition studies, IC values varied by 10-fold due to differences in LPS priming duration; optimizing this parameter reduced variability .
Q. What computational strategies predict reactivity or binding modes of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., NLRP3 ATP-binding pocket). Parameterize force fields for sulfonamide’s electronegativity .
- Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as a reactive center) .
- Molecular Dynamics (MD) : Simulate solvation effects (water/DMSO) to assess conformational stability.
- Validation : Cross-reference computational results with experimental kinetics (e.g., stopped-flow spectroscopy for reaction intermediate detection) .
Notes for Experimental Design
- Contradiction Analysis : Always replicate assays across independent labs to control for instrument-specific biases.
- Safety Protocols : Follow SDS guidelines for sulfonamide handling (e.g., use fume hoods, avoid dermal contact) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
